molecular formula C24H33BrO B12856255 2-Bromo-3-isopropoxy-2',4',6'-triisopropyl-1,1'-biphenyl

2-Bromo-3-isopropoxy-2',4',6'-triisopropyl-1,1'-biphenyl

Cat. No.: B12856255
M. Wt: 417.4 g/mol
InChI Key: DWXOBIPWLDLQNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3-isopropoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl is an organic compound with the molecular formula C24H33BrO. This compound is characterized by the presence of a bromine atom, an isopropoxy group, and multiple isopropyl groups attached to a biphenyl structure. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-isopropoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl typically involves the bromination of a precursor biphenyl compound. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The isopropoxy group is introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and etherification processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Types of Reactions:

    Substitution Reactions: The bromine atom in 2-Bromo-3-isopropoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The isopropoxy group can undergo oxidation to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, forming a dehalogenated product.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium amide or thiolates in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed:

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Carbonyl-containing compounds.

    Reduction: Dehalogenated biphenyl derivatives.

Scientific Research Applications

2-Bromo-3-isopropoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl is used in various scientific research applications:

    Chemistry: As a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: In the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-isopropoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the isopropoxy group can engage in hydrogen bonding and other interactions. These properties make it useful in various chemical and biological processes.

Comparison with Similar Compounds

  • 2-Bromo-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl
  • 2-Bromo-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl
  • 2-(Di-tert-butylphosphino)-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl

Uniqueness: 2-Bromo-3-isopropoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties compared to its methoxy analogs. This difference can influence its reactivity and interactions in various applications.

Properties

Molecular Formula

C24H33BrO

Molecular Weight

417.4 g/mol

IUPAC Name

2-(2-bromo-3-propan-2-yloxyphenyl)-1,3,5-tri(propan-2-yl)benzene

InChI

InChI=1S/C24H33BrO/c1-14(2)18-12-20(15(3)4)23(21(13-18)16(5)6)19-10-9-11-22(24(19)25)26-17(7)8/h9-17H,1-8H3

InChI Key

DWXOBIPWLDLQNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C(=CC=C2)OC(C)C)Br)C(C)C

Origin of Product

United States

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